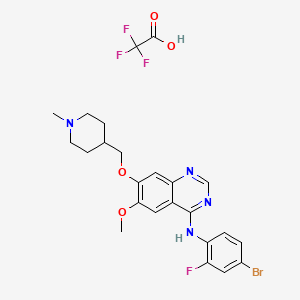

Vandetanib trifluoroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZD6474 trifluoroacetate involves multiple steps, starting with the preparation of the core quinazoline structure. The key steps include:

Formation of the quinazoline core: This is typically achieved through the reaction of 4-bromo-2-fluoroaniline with 6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine.

Introduction of the trifluoroacetate group: This step involves the reaction of the quinazoline intermediate with trifluoroacetic anhydride under controlled conditions to yield ZD6474 trifluoroacetate.

Industrial Production Methods

Industrial production of ZD6474 trifluoroacetate follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

ZD6474 trifluoroacetate undergoes various chemical reactions, including:

Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the quinazoline core, potentially altering the compound’s biological activity.

Substitution: Substitution reactions, particularly on the quinazoline ring, can lead to the formation of various analogs with different pharmacological properties

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions

Major Products Formed

Scientific Research Applications

ZD6474 trifluoroacetate has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the inhibition of tyrosine kinases and the development of new kinase inhibitors.

Biology: The compound is employed in research on cell signaling pathways, particularly those involving VEGFR and EGFR.

Medicine: ZD6474 trifluoroacetate is investigated for its therapeutic potential in treating various cancers, including non-small cell lung cancer and medullary thyroid cancer.

Industry: The compound is used in the development of targeted therapies and as a reference standard in pharmaceutical research .

Mechanism of Action

ZD6474 trifluoroacetate exerts its effects by inhibiting the tyrosine kinase activity of VEGFR and EGFR. This inhibition disrupts the signaling pathways involved in angiogenesis and tumor cell proliferation. The compound also targets the RET kinase, which is implicated in the development of certain cancers. By blocking these pathways, ZD6474 trifluoroacetate effectively reduces tumor growth and metastasis .

Comparison with Similar Compounds

Similar Compounds

Gefitinib: Another EGFR inhibitor used in the treatment of non-small cell lung cancer.

Erlotinib: An EGFR inhibitor with similar applications in cancer therapy.

Sorafenib: A multi-kinase inhibitor targeting VEGFR and other kinases involved in tumor growth.

Uniqueness of ZD6474 Trifluoroacetate

ZD6474 trifluoroacetate is unique due to its dual inhibition of VEGFR and EGFR, as well as its activity against RET kinase. This broad spectrum of activity makes it a versatile and potent anti-cancer agent, distinguishing it from other similar compounds .

Biological Activity

Vandetanib trifluoroacetate, a derivative of vandetanib, is an oral tyrosine kinase inhibitor primarily used in the treatment of medullary thyroid cancer (MTC) and other malignancies associated with RET mutations. This compound targets multiple receptor tyrosine kinases, including RET, vascular endothelial growth factor receptors (VEGFR-2 and VEGFR-3), and epidermal growth factor receptor (EGFR), thereby inhibiting tumor growth, angiogenesis, and metastasis.

This compound exerts its biological activity through the following mechanisms:

- Inhibition of RET Signaling : By blocking RET, vandetanib prevents the activation of downstream signaling pathways that promote cell proliferation and survival in tumors.

- VEGF Pathway Interference : The inhibition of VEGFR-2 and VEGFR-3 disrupts angiogenesis, leading to reduced blood supply to tumors.

- EGFR Modulation : By targeting EGFR, vandetanib interferes with pathways that facilitate tumor growth and metastasis.

Pharmacokinetics

Vandetanib exhibits a half-life of approximately 10 days, allowing for once-daily dosing. It is primarily metabolized in the liver, with significant excretion through feces (44%) and urine (25%) after administration. Food intake does not significantly affect its absorption profile .

Clinical Efficacy

Numerous clinical trials have demonstrated the efficacy of this compound in prolonging progression-free survival (PFS) in patients with advanced MTC.

Key Study Findings

- ZETA Trial : A pivotal phase III trial involving 331 patients showed a median PFS of 30.5 months for those treated with vandetanib compared to 19.3 months for placebo recipients (hazard ratio [HR] 0.46; p < 0.001) .

- Response Rates : The overall response rate was 38%, with complete responses observed in some cases. Notably, significant reductions in tumor markers such as calcitonin were reported .

- Adverse Events : Common adverse effects included diarrhea (56%), rash (45%), and hypertension (32%). Severe side effects necessitated dose adjustments or discontinuation in some patients .

Case Studies

Several case studies illustrate the practical applications and outcomes of vandetanib treatment:

- Pediatric Case : A pediatric patient with metastatic MTC experienced a significant reduction in tumor size after treatment with vandetanib, enabling subsequent surgical intervention .

- Long-Term Control : In another case, vandetanib maintained long-term control of hypercortisolism related to MTC, showcasing its effectiveness beyond tumor reduction .

Comparative Efficacy Data

The following table summarizes key findings from clinical trials comparing this compound to placebo:

| Characteristic | Vandetanib (300 mg) | Placebo |

|---|---|---|

| Patients | 231 | 100 |

| Median PFS (months) | 30.5 | 19.3 |

| Objective Response Rate | 38% | Not applicable |

| Common AEs | Diarrhea (56%) | Diarrhea (26%) |

| Rash (45%) | Rash (11%) | |

| Hypertension (32%) | Hypertension (5%) |

Properties

Molecular Formula |

C24H25BrF4N4O4 |

|---|---|

Molecular Weight |

589.4 g/mol |

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C22H24BrFN4O2.C2HF3O2/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24;3-2(4,5)1(6)7/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27);(H,6,7) |

InChI Key |

FZMIEQCEGTVFBZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.